molecular formula C20H19N3O4 B299588 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide

货号 B299588
分子量: 365.4 g/mol
InChI 键: MNEPUKXHDJFZGF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide, also known as DPP4, is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that targets the dipeptidyl peptidase-4 (DPP4) enzyme, which plays a crucial role in glucose metabolism. DPP4 inhibitors have shown potential in the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.

作用机制

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide bind to the active site of the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide enzyme and prevent it from degrading incretin hormones. This leads to an increase in the levels of active incretin hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. The net effect is improved glycemic control.
Biochemical and Physiological Effects
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors have been shown to have several biochemical and physiological effects. They improve insulin sensitivity, increase insulin secretion, decrease glucagon secretion, and reduce hepatic glucose production. These effects lead to improved glycemic control and reduced risk of hypoglycemia.

实验室实验的优点和局限性

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide have several advantages for lab experiments. They are small molecules that can be easily synthesized and purified. They have a well-defined mechanism of action and can be used to study the role of the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide enzyme in glucose metabolism. However, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors also have some limitations. They can be expensive to synthesize and may have off-target effects that need to be carefully considered.

未来方向

There are several future directions for research on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors. One area of interest is the development of more potent and selective inhibitors that have fewer off-target effects. Another area of interest is the use of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors in combination with other therapies for the treatment of T2DM. Additionally, there is interest in exploring the potential therapeutic benefits of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.

合成方法

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) amine to form the final product.

科学研究应用

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of T2DM. They work by increasing the levels of incretin hormones, which stimulate insulin secretion and decrease glucagon secretion. This leads to improved glycemic control and reduced risk of hypoglycemia.

属性

分子式

C20H19N3O4

分子量

365.4 g/mol

IUPAC 名称

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-13-18(20(25)23(22(13)3)15-7-5-4-6-8-15)21(2)19(24)14-9-10-16-17(11-14)27-12-26-16/h4-11H,12H2,1-3H3

InChI 键

MNEPUKXHDJFZGF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C3=CC4=C(C=C3)OCO4

规范 SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C3=CC4=C(C=C3)OCO4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。